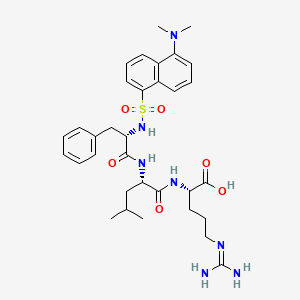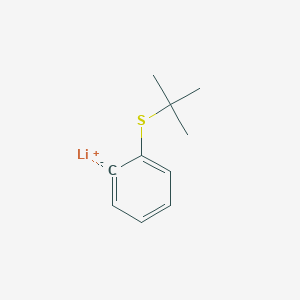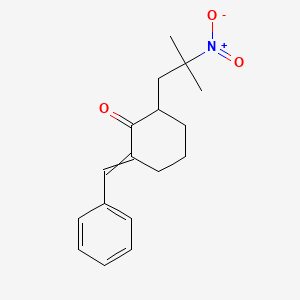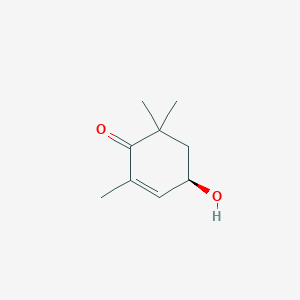
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is a compound of interest in various scientific fields due to its unique chemical structure and properties It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenyl group, a propylamino group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile typically involves the preparation of 2,3-pyrazinedicarbonitrile derivatives. The process begins with the hydrolysis of 5-phenyl-2,3-pyrazinedicarbonitrile, followed by chromatographic separation to obtain 3-carbamoyl-5-phenyl-2-pyrazinecarboxylic acid and 3-carbamoyl-6-phenyl-2-pyrazinecarboxylic acid. These intermediates are then subjected to decarboxylation and further chemical modifications to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl and propylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrazine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile has been explored for its herbicidal activity, showing potency against barnyard grass and broadleaf weeds . Additionally, its derivatives have been studied for potential fungicidal and other biological activities. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets in plants, leading to the inhibition of essential biological processes. The presence of the phenyl and propylamino groups enhances its hydrophobic and steric properties, contributing to its herbicidal activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2-pyrazinecarbonitrile: Lacks the propylamino group, resulting in different biological activity.
6-Phenyl-2-pyrazinecarbonitrile: Similar structure but without the propylamino group, leading to variations in activity.
Uniqueness
6-Phenyl-5-(propylamino)pyrazine-2-carbonitrile is unique due to the presence of both the phenyl and propylamino groups, which significantly enhance its biological activity compared to similar compounds .
Propriétés
Numéro CAS |
82825-73-8 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
6-phenyl-5-(propylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C14H14N4/c1-2-8-16-14-13(11-6-4-3-5-7-11)18-12(9-15)10-17-14/h3-7,10H,2,8H2,1H3,(H,16,17) |
Clé InChI |
CMEPVQAXHRZMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NC=C(N=C1C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)




![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)




